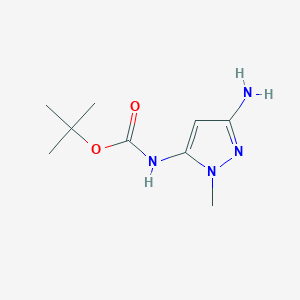![molecular formula C6H10F2O B6230052 [3-(difluoromethyl)cyclobutyl]methanol, Mixture of diastereomers CAS No. 1780800-44-3](/img/no-structure.png)
[3-(difluoromethyl)cyclobutyl]methanol, Mixture of diastereomers
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Difluoromethyl)cyclobutyl]methanol, also known as 3-DFMC, is a chiral molecule composed of a cyclobutane ring with a difluoromethyl substituent on the third carbon atom and a methanol substituent on the fourth carbon atom. This molecule is a mixture of diastereomers, which are two or more stereoisomers that differ from each other in the arrangement of their atoms in space. The two diastereomers of 3-DFMC are the (R)- and (S)-enantiomers. 3-DFMC is a versatile compound with numerous scientific applications due to its unique physical and chemical properties.
科学研究应用
[3-(difluoromethyl)cyclobutyl]methanol, Mixture of diastereomers has numerous applications in scientific research. It is used as a chiral building block in the synthesis of other chiral molecules, such as amino acids and pharmaceuticals. It is also used as a reagent in organic synthesis, particularly in the synthesis of enantiomerically pure compounds. This compound is also used as a chiral selector in the separation of enantiomers by high-performance liquid chromatography (HPLC).
作用机制
The mechanism of action of [3-(difluoromethyl)cyclobutyl]methanol, Mixture of diastereomers is based on its ability to interact with other molecules in a stereoselective manner. This is due to the presence of the difluoromethyl substituent, which can form hydrogen bonds with other molecules. This compound can also form intermolecular hydrogen bonds with itself, which gives it the ability to self-associate and form aggregates. This property is useful for the separation of enantiomers.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is not metabolized by the body and is not known to interact with any biological molecules.
实验室实验的优点和局限性
The main advantage of [3-(difluoromethyl)cyclobutyl]methanol, Mixture of diastereomers for lab experiments is its versatility. It is a stable, non-toxic compound that can be used in a wide range of experiments. It is also relatively easy to obtain and can be synthesized in a variety of ways. The main limitation of this compound is its cost; it is more expensive than many other compounds used in lab experiments.
未来方向
There are numerous potential future directions for [3-(difluoromethyl)cyclobutyl]methanol, Mixture of diastereomers. It could be used in the development of new chiral drugs, as a reagent in organic synthesis, or as a chiral selector in HPLC. It could also be used in the development of new analytical methods for the separation of enantiomers. Additionally, this compound could be used as a model compound to study the interactions between molecules and their effects on the properties of materials. Finally, this compound could be used in the development of new materials, such as polymers, with enhanced chiral selectivity.
合成方法
The synthesis of [3-(difluoromethyl)cyclobutyl]methanol, Mixture of diastereomers can be achieved through several methods. One method is a three-step process involving the reaction of 1,1-difluorocyclobutane with dimethyl sulfide, followed by the addition of methanol, and then the hydrolysis of the methyl ester. Another method involves the reaction of 1,1-difluorocyclobutane with methanol in the presence of a base, followed by hydrolysis of the methyl ester.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for [3-(difluoromethyl)cyclobutyl]methanol involves the addition of a difluoromethyl group to a cyclobutane ring, followed by reduction of the resulting ketone to the alcohol. The cyclobutane ring can be prepared from a cyclobutene derivative, which can be synthesized from a cyclopropane derivative. The difluoromethyl group can be introduced using a Grignard reagent, and the reduction can be carried out using a suitable reducing agent.", "Starting Materials": [ "Cyclopropane derivative", "Grignard reagent", "Reducing agent" ], "Reaction": [ "Synthesize cyclobutene derivative from cyclopropane derivative using a suitable method", "React cyclobutene derivative with difluoromethyl magnesium bromide to form [3-(difluoromethyl)cyclobutyl]ketone", "Reduce [3-(difluoromethyl)cyclobutyl]ketone to [3-(difluoromethyl)cyclobutyl]methanol using a suitable reducing agent" ] } | |
CAS 编号 |
1780800-44-3 |
分子式 |
C6H10F2O |
分子量 |
136.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



